Stereoselective Synthesis of 3,5-Disubstituted Piperidines: A Technical Guide
Stereoselective Synthesis of 3,5-Disubstituted Piperidines: A Technical Guide
Executive Summary
The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, while 2- and 4-substituted piperidines are synthetically accessible via established routes (e.g., nucleophilic addition to imines, pyridine hydrogenation), 3,5-disubstituted piperidines represent a significant stereochemical challenge.
The difficulty lies in the distal relationship of the stereocenters relative to the nitrogen atom and to each other. Unlike 2-substituted systems where 1,2-allylic strain or chelation can direct nucleophilic attack, the 3- and 5-positions are remote. Furthermore, the thermodynamic preference for diequatorial conformers often dictates the outcome of hydrogenation strategies, making the access to trans-3,5-isomers (or specific enantiomers of cis-isomers) non-trivial.
This guide details three high-fidelity strategies to access these scaffolds, moving beyond "brute force" separations to rational, stereocontrolled synthesis.
Structural Significance & Conformational Analysis
Before selecting a synthetic route, one must understand the conformational landscape. The 3,5-disubstitution pattern creates unique steric vectors.
-
The cis-Isomer (Meso or C2-Symmetric): If substituents are identical (
), the cis-isomer is meso. If , it is chiral. The diequatorial conformer is heavily favored to avoid 1,3-diaxial interactions. -
The trans-Isomer (Chiral): The trans-isomer inevitably places one substituent axial and one equatorial in the chair form, or forces a twist-boat conformation if the substituents are bulky. This higher energy state makes trans-isomers difficult to access via thermodynamic equilibration.
Strategic Disconnections
We categorize the synthesis into three logic streams:
-
Desymmetrization: Exploiting the symmetry of glutarimides.[2]
-
De Novo Cyclization: Ring-Closing Metathesis (RCM) for maximum diversity.
-
Pyridine Reduction: Modern asymmetric hydrogenation (AH).
Figure 1: Strategic disconnections for accessing the 3,5-piperidine core.
Protocol A: Enantioselective Desymmetrization of Glutarimides
Best for: Accessing enantioenriched cis- or trans-3,5-piperidines from cheap, symmetric starting materials.
This approach utilizes a Corey-Bakshi-Shibata (CBS) type reduction or related oxazaborolidine catalysis to differentiate the two carbonyls of a meso-3,5-disubstituted glutarimide.
Mechanism
The reaction proceeds via a partial reduction of one carbonyl group to a hemiaminal (hydroxylactam). The catalyst differentiates the enantiotopic carbonyls. Crucially, this can be a stereoablative process where the hemiaminal equilibrates, allowing for high enantioselectivity even if the initial hydride attack is only moderately selective.
Detailed Workflow
Reagents:
-
Substrate: 3-Phenyl-5-methylglutarimide (or similar meso-imide).
-
Catalyst: (1R,2S)-1-Amino-indan-2-ol derived oxazaborolidine.[3]
-
Reductant: Borane-THF complex (
) or Catecholborane. -
Quench: Methanol, then
(for reduction to piperidine).
Step-by-Step Protocol:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under Argon, dissolve (1R,2S)-1-amino-indan-2-ol (0.1 eq) in anhydrous THF.
-
Add trimethylborate (0.12 eq) and stir at reflux for 1 hour to form the B-OMe oxazaborolidine. Remove volatiles under high vacuum.
-
-
Desymmetrization (Reduction 1):
-
Redissolve the catalyst in THF. Cool to 0°C.
-
Add the meso-glutarimide (1.0 eq) solution slowly.
-
Add
(0.7 eq) dropwise over 30 minutes. Note: Stoichiometry is critical to stop at the hydroxylactam stage. -
Stir at 0°C for 3 hours. Monitor by TLC (stain with phosphomolybdic acid).
-
-
Reduction to Piperidine (Reduction 2):
-
Once the hydroxylactam is formed, the mixture is often treated in situ or after a rough workup.
-
To the reaction mixture at -78°C, add
(3.0 eq) followed by (1.5 eq). -
Allow to warm to room temperature overnight. This reduces the hemiaminal and the remaining lactam carbonyl to the amine.
-
-
Purification:
-
Quench with aqueous NaOH (1M). Extract with DCM.
-
Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH).
-
Expected Outcome:
-
Yield: 60-80%
-
ee: >90% (Dependent on R-groups).
-
Selectivity: Primarily yields the cis-piperidine if the hydride approaches from the less hindered face, but conditions can be tuned.
Protocol B: De Novo Synthesis via Ring-Closing Metathesis (RCM)
Best for: Creating diverse libraries where
RCM allows for the construction of the ring from acyclic precursors, which are often easier to set up stereochemically using chiral pool materials (e.g., amino acids) or auxiliary-controlled alkylations.
The Workflow
Figure 2: RCM route to piperidines.
Step-by-Step Protocol:
-
Precursor Synthesis (The Setup):
-
Start with an allylic amine (chiral). Perform an N-alkylation or reductive amination with a suitable aldehyde containing the second olefin and the 5-position substituent.
-
Critical Check: Ensure the nitrogen is protected (e.g., N-Boc, N-Ts) to prevent catalyst poisoning by the basic amine.
-
-
The Metathesis:
-
Solvent: Anhydrous DCM (degassed is mandatory). Oxygen kills the ruthenium carbene.
-
Concentration: High dilution (0.005 M to 0.01 M) is required to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (5 mol%).
-
Procedure: Reflux under Argon for 2-12 hours.
-
Workup: Add activated charcoal or DMSO to sequester the Ru-species before filtration.
-
-
Olefin Reduction:
-
The RCM product is a 1,2,3,6-tetrahydropyridine.
-
Hydrogenation (
, 1 atm, Pd/C) usually occurs from the less hindered face. -
Stereocontrol: If the 3- and 5-substituents are bulky, the hydrogen adds anti to them, typically yielding the cis-3,5-disubstituted product.
-
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Desymmetrization (Glutarimide) | RCM (De Novo) | Pyridine Hydrogenation (Rh-Cat) |
| Stereocontrol | High (Enantioselective) | High (Substrate controlled) | Moderate to High (Catalyst controlled) |
| Scalability | High (Cheap reagents) | Moderate (Dilution required) | High (Low catalyst loading) |
| Diversity | Limited (Symmetric start) | Excellent (Modular) | Limited (Pyridine availability) |
| Cost | Low | High (Ru-catalyst) | High (Rh/Ir-catalyst) |
| Key Risk | Over-reduction | Polymerization | Low conversion / Deactivation |
Troubleshooting Guide
Problem: Low ee in Desymmetrization.
-
Cause: Temperature too high or moisture in catalyst prep.
-
Fix: Ensure temp is strictly < 0°C. Azeotrope the amino-alcohol ligand with toluene before complexation.
Problem: RCM Stalls.
-
Cause: Ethylene buildup or catalyst poisoning.
-
Fix: Sparge Argon through the solution (open system) to remove ethylene. Ensure amine N is protected with an electron-withdrawing group (Boc/Ts).
Problem: Pyridine Hydrogenation yields racemic cis.
-
Cause: Heterogeneous mechanism dominates.
-
Fix: Switch to Homogeneous catalysis (e.g., [Rh(cod)Cl]2 + Chiral Bisphosphine) and use additives like Iodine or specific counter-ions (BarF) to activate the pyridine.
References
-
Enantioselective Desymmetrization of Glutarimides: Kutama, I. U., & Jones, S. (2015). Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol.[2][3] The Journal of Organic Chemistry, 80(22), 11468–11479. [Link]
-
Ring-Closing Metathesis Review: Chattopadhyay, S. K., et al. (2018). Formation of Piperidines by Ring-Closing Metathesis. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric Hydrogenation of Pyridines: Glorius, F. (2004).[4] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(26), 3364-3366. [Link]
-
Rh-Catalyzed Reductive Heck (Modern Route): Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[6] Journal of the American Chemical Society, 145(26), 14221–14226. [Link][5]
-
Chemoenzymatic Approaches: Gotor, V., et al. (2006).[7] Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8132–8139. [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
